![molecular formula C3H2N2 B3054605 Isocyanoacetonitrile CAS No. 61323-25-9](/img/structure/B3054605.png)
Isocyanoacetonitrile
Overview
Description
Isocyanoacetonitrile is a chemical compound with the molecular formula C3H2N2 . It has an average mass of 66.061 Da and a mono-isotopic mass of 66.021797 Da .
Molecular Structure Analysis
The molecular structure of Isocyanoacetonitrile has been studied using rotational spectroscopy . Accurate frequency predictions were calculated based on the analysis of their rotational spectra .Physical And Chemical Properties Analysis
Isocyanoacetonitrile has two hydrogen bond acceptors and two freely rotating bonds . Its polar surface area is 28 Å .Scientific Research Applications
Astrochemistry
Isocyanoacetonitrile, a small seven-atom dinitrile, is significant in astrochemistry. A study focused on understanding its rotational spectra to facilitate astrophysical searches for this molecule in the interstellar medium (Motiyenko et al., 2019).
Asymmetric and Organic Syntheses
Isocyanoacetonitrile's reactivity has been explored in asymmetric and organic syntheses. For instance, its reaction with ketimines using specific catalysts resulted in the formation of compounds with consecutive tetrasubstituted stereogenic carbon centers, demonstrating its potential in enantioselective reactions (Nakamura et al., 2023).
Synthesis of Porphobilinogen
Isocyanoacetonitrile has been utilized in the synthesis of porphobilinogen, a key building block for tetrapyrrolic natural products. The process involves the condensation of α-acetoxynitro compounds with isocyanoacetonitrile (Adamczyk & Reddy, 1996).
Coordination Chemistry
In coordination chemistry, isocyanoacetonitrile's potential has been investigated through its synthesis and structural analysis. The study highlighted its ability to stabilize when coordinated to metal fragments, forming various metal complexes (Buschmann et al., 2000).
Multicomponent Chemistry
Isocyanoacetate derivatives, including isocyanoacetonitrile, have been extensively studied for their unique multifunctional nature. They are particularly useful in multicomponent chemistry for synthesizing complex cyclic and macrocyclic systems and various biochemically relevant compounds (Gulevich et al., 2010).
Photodegradation Studies
Studies on the photochemistry of related compounds like hydroxyacetonitrile have provided insights into the formation of specific molecules in astrophysical environments. This research contributes to understanding the photodegradation pathways of compounds structurally similar to isocyanoacetonitrile (Danger et al., 2013).
properties
IUPAC Name |
2-isocyanoacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2/c1-5-3-2-4/h3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMPMDJXMQKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464274 | |
Record name | isocyanoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanoacetonitrile | |
CAS RN |
61323-25-9 | |
Record name | isocyanoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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